molecular formula C15H26N2O2 B12258429 N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12258429
M. Wt: 266.38 g/mol
InChI Key: LQCRFJJLUJHBQM-UHFFFAOYSA-N
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Description

N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound featuring a piperidine ring, an oxane moiety, and a cyclopropane carboxamide group

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N-[1-(oxan-3-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H26N2O2/c18-15(13-5-6-13)16-14-4-1-7-17(10-14)9-12-3-2-8-19-11-12/h12-14H,1-11H2,(H,16,18)

InChI Key

LQCRFJJLUJHBQM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CCCOC2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the oxane moiety can be derived from tetrahydrofuran. The final step involves the coupling of these intermediates with cyclopropanecarboxylic acid under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and large-scale coupling reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or oxane derivatives.

Scientific Research Applications

N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer activity.

    Matrine: A piperidine derivative with antimicrobial properties.

Uniqueness

N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane carboxamide group, in particular, may contribute to its stability and reactivity, making it a valuable compound for various applications.

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